(3S)-3-Amino-3-(furan-2-YL)propanamide
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Overview
Description
(3S)-3-Amino-3-(furan-2-YL)propanamide is an organic compound characterized by the presence of an amino group and a furan ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(furan-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-alanine.
Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction with (S)-alanine. This reaction is usually catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: The amidation reaction is scaled up using industrial reactors with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(furan-2-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted this compound derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(furan-2-YL)propanamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is explored as a potential building block for the synthesis of bioactive molecules with therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(furan-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(3S)-3-Amino-3-(thiophen-2-YL)propanamide: Similar structure with a thiophene ring instead of a furan ring.
(3S)-3-Amino-3-(pyridin-2-YL)propanamide: Similar structure with a pyridine ring instead of a furan ring.
(3S)-3-Amino-3-(benzofuran-2-YL)propanamide: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness: (3S)-3-Amino-3-(furan-2-YL)propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1 |
InChI Key |
QOSQRBUQZJOTKR-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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